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Compound of Interest

Compound Name: Allyl nonanoate

Cat. No.: B1581871 Get Quote

Introduction

Allyl nonanoate (CH₂(CH₂)₇COOCH₂CH=CH₂) is a fatty acid ester known for its fruity, waxy,

and pineapple-like aroma, leading to its use in the flavor and fragrance industry. As with any

chemical entity in research and development, particularly in fields like drug development where

purity and structural confirmation are paramount, a thorough understanding of its spectroscopic

properties is essential. This technical guide provides a comprehensive overview of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for allyl
nonanoate. The information is intended for researchers, scientists, and professionals in drug

development who require detailed spectroscopic data and experimental methodologies for this

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for allyl nonanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.92 ddt 1H 17.2, 10.5, 5.7 -CH=CH₂

5.30 dq 1H 17.2, 1.5 =CH₂ (trans)

5.22 dq 1H 10.5, 1.4 =CH₂ (cis)

4.57 dt 2H 5.7, 1.5 -OCH₂-

2.31 t 2H 7.5 -C(=O)CH₂-

1.63 p 2H 7.4 -C(=O)CH₂CH₂-

1.28 m 10H - -(CH₂)₅-

0.88 t 3H 7.0 -CH₃

¹³C NMR (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

173.5 C=O

132.3 -CH=

118.2 =CH₂

65.0 -OCH₂-

34.4 -C(=O)CH₂-

31.8 -(CH₂)ₓ-

29.2 -(CH₂)ₓ-

29.1 -(CH₂)ₓ-

25.0 -C(=O)CH₂CH₂-

22.6 -CH₂CH₃

14.1 -CH₃
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Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-

Phase Infrared Database.[1]

Wavenumber (cm⁻¹) Intensity Assignment

2930 Strong C-H stretch (alkane)

1745 Strong C=O stretch (ester)

1647 Medium C=C stretch (alkene)

1160 Strong C-O stretch (ester)

985, 920 Medium =C-H bend (alkene)

Mass Spectrometry (MS)
The following data is based on the electron ionization (EI) mass spectrum available from the

NIST database.[2]

m/z Relative Intensity Assignment

41 100% [C₃H₅]⁺ (Allyl cation)

55 60% [C₄H₇]⁺

69 30% [C₅H₉]⁺

83 25% [C₆H₁₁]⁺

198 <5% [M]⁺ (Molecular ion)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols that are standard for the analysis of liquid esters like allyl nonanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 10-20 mg of allyl nonanoate is dissolved in about 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), which is a common solvent for non-polar organic

compounds.[3]

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to

the solvent by the manufacturer to serve as a reference for the chemical shift scale (δ = 0.00

ppm).

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Pulse Program: A standard single-pulse experiment.

Acquisition Parameters:

Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

Relaxation Delay: A delay of 1-2 seconds between scans.

Acquisition Time: Approximately 2-4 seconds.[3]

Spectral Width: A sweep width of approximately 12-16 ppm.

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low

natural abundance of ¹³C.
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Relaxation Delay: A delay of 2 seconds is a common starting point.

Spectral Width: A sweep width of approximately 220-240 ppm.

Sample Preparation Data Acquisition Data Processing

Weigh Allyl Nonanoate Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert Sample into Spectrometer Tune and Shim Magnet Acquire 1H and 13C Spectra Fourier Transform Phase and Baseline Correction Integration and Peak Picking Final Spectroscopic DataStructural Elucidation

Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of liquid allyl nonanoate onto the surface of one salt plate.[4]

Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film

between the plates.

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is standard for routine analysis.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
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Background: A background spectrum of the empty salt plates is recorded and automatically

subtracted from the sample spectrum.

Sample Preparation

Data Acquisition Data Analysis

Clean Salt Plates (NaCl/KBr) Apply a Drop of Allyl Nonanoate Create a Thin Film Between Plates

Mount Sample in SpectrometerRun Background Spectrum Acquire IR Spectrum Identify Characteristic Peaks Correlate with Functional Groups Final IR SpectrumStructural Confirmation

Click to download full resolution via product page

FT-IR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of allyl nonanoate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Conditions:

Gas Chromatograph:

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,

50:1) to prevent column overloading.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10

°C/min to 280 °C and held for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 35 to 400.

Sample Preparation Gas Chromatography Mass Spectrometry Data Analysis

Prepare Dilute Solution Transfer to GC Vial Inject Sample Separation on Capillary Column Electron Ionization (70 eV)Elution Mass Analysis Detection Chromatogram Generation Mass Spectrum of Eluted Peak Library Search and Fragmentation Analysis Final GC-MS DataCompound Identification

Click to download full resolution via product page

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581871#spectroscopic-data-of-allyl-nonanoate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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